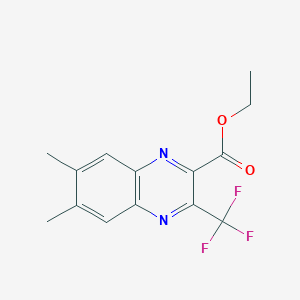

Ethyl 6,7-dimethyl-3-(trifluoromethyl)quinoxaline-2-carboxylate

Description

Properties

IUPAC Name |

ethyl 6,7-dimethyl-3-(trifluoromethyl)quinoxaline-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13F3N2O2/c1-4-21-13(20)11-12(14(15,16)17)19-10-6-8(3)7(2)5-9(10)18-11/h5-6H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRSOZCKOXINPFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC2=C(C=C(C(=C2)C)C)N=C1C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Classical Synthetic Methods for Quinoxaline Derivatives

The foundational approach to quinoxaline synthesis involves the condensation of 1,2-phenylenediamines with 1,2-dicarbonyl compounds (such as 1,2-diketones or ketoesters). This classical method, known as the Korner or Hinsberg condensation, typically requires heating under acidic conditions and often uses organic solvents like ethanol or acetic acid. For the preparation of ethyl quinoxaline-2-carboxylates, the 1,2-dicarbonyl compound is often an α-ketoester, which upon condensation with the appropriately substituted o-phenylenediamine, forms the quinoxaline ring with the ester functionality at position 2.

Key Reaction: Condensation of 6,7-dimethyl-o-phenylenediamine with ethyl 4,4,4-trifluoro-1,2-diketone (or a suitable trifluoromethylated α-ketoester) to form the quinoxaline ring bearing the trifluoromethyl group at position 3 and the ethyl ester at position 2.

Reaction Conditions: Typically refluxing in ethanol or acetic acid, sometimes with acid catalysts to promote cyclization.

Limitations: Classical methods often require prolonged heating times, use of toxic solvents, and may give moderate yields due to side reactions or incomplete conversions.

Modern and Green Synthetic Approaches

Recent advances have introduced more efficient, sustainable, and selective methods for quinoxaline synthesis, which can be adapted for the preparation of ethyl 6,7-dimethyl-3-(trifluoromethyl)quinoxaline-2-carboxylate.

One-Pot and Microwave-Assisted Synthesis

One-pot synthesis combines all reactants in a single step, reducing reaction time and purification steps. Microwave irradiation has been employed to accelerate the condensation reaction, significantly reducing reaction times from hours to minutes while improving yields.

Example: Using microwave-assisted synthesis in ethanol with a phosphate-based catalyst can yield quinoxaline derivatives in high purity and yield within 10 minutes.

Catalyst-Driven Methods

Transition metal catalysts (e.g., iron, titanium-based catalysts) have been used to promote selective C–C and C–N bond formations in quinoxaline synthesis.

Acidic additives such as trifluoromethanesulfonic acid (CF3SO3H) have been shown to increase yields dramatically (e.g., from 46% to 94%) by facilitating bond cleavage and cyclization steps.

Solid acid catalysts like TiO2-Pr-SO3H have enabled rapid and high-yielding syntheses under mild conditions (e.g., ethanol solvent, 10 min reaction time).

Solvent-Free and Aqueous Media Approaches

Specific Considerations for this compound

The presence of electron-donating methyl groups at positions 6 and 7 can influence the reactivity of the o-phenylenediamine precursor, potentially enhancing nucleophilicity and facilitating condensation.

The trifluoromethyl group at position 3 is typically introduced via the choice of trifluoromethylated dicarbonyl precursors or by post-cyclization functionalization using trifluoromethylation reagents.

The ethyl ester group at position 2 is generally incorporated through the use of ethyl α-ketoesters as starting materials in the condensation step.

Summary Table of Preparation Methods

| Method Type | Key Features | Reaction Conditions | Yield Range (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Classical Condensation | 1,2-Phenylenediamine + α-ketoester | Reflux in EtOH or AcOH, acid catalyst | 40–70 | Simple, well-established | Long reaction times, toxic solvents |

| Microwave-Assisted One-Pot | Rapid heating, phosphate-based catalyst | Microwave, EtOH, 10 min | 85–95 | Fast, high yield, mild conditions | Requires microwave equipment |

| Transition Metal Catalysis | Fe, Ti-based catalysts, acid additives | Room temp to reflux, organic solvents | 70–94 | High yield, selective | Catalyst cost, potential toxicity |

| Solvent-Free / Aqueous Media | No organic solvents, recyclable catalysts | Ambient to mild heating | 60–90 | Green, sustainable | Sometimes lower yields |

Research Findings and Optimization Insights

Studies have demonstrated that the addition of trifluoromethanesulfonic acid as an additive significantly improves the yield of trifluoromethyl-substituted quinoxalines, likely by stabilizing intermediates and promoting cyclization.

Phosphate-based catalysts (e.g., MAP, DAP, TSP) enable recyclable catalysis in ethanol, providing an eco-friendly route with easy catalyst recovery and reuse without loss of activity.

Base-mediated redox condensation methods using o-nitroamines and diols or α-hydroxy ketones offer metal-free alternatives, though these are less commonly applied to trifluoromethylated quinoxalines.

The choice of solvent critically impacts yield and selectivity; ethanol is favored for its balance of solubility, reaction rate, and environmental profile.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6,7-dimethyl-3-(trifluoromethyl)quinoxaline-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like Grignard reagents and organolithium compounds are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include various quinoxaline derivatives with modified functional groups, which can be further utilized in different applications.

Scientific Research Applications

Medicinal Chemistry

Ethyl 6,7-dimethyl-3-(trifluoromethyl)quinoxaline-2-carboxylate is primarily studied for its potential therapeutic applications. Its structural characteristics enable it to interact with biological targets effectively.

Anticancer Activity

Research indicates that quinoxaline derivatives exhibit anticancer properties. This compound has been investigated for its ability to inhibit cancer cell proliferation. A study demonstrated that compounds with similar structures can induce apoptosis in various cancer cell lines, suggesting a potential role in cancer therapy .

Antimicrobial Properties

The compound has shown promise as an antimicrobial agent. In vitro studies have indicated that it can inhibit the growth of certain bacterial strains, making it a candidate for developing new antibiotics .

Material Science

In addition to its medicinal applications, this compound is explored in material science.

Organic Electronics

The compound's unique electronic properties make it suitable for applications in organic electronics. It can be utilized in the fabrication of organic light-emitting diodes (OLEDs) and organic solar cells due to its ability to facilitate charge transport .

Fluorescent Probes

Due to its fluorinated structure, this quinoxaline derivative serves as a fluorescent probe in biochemical assays. Its fluorescence properties allow for real-time monitoring of cellular processes, aiding in the study of dynamic biological systems .

Synthesis and Derivatives

The synthesis of this compound involves various chemical reactions that can be optimized for yield and purity. The compound can also serve as a precursor for synthesizing other functionalized quinoxalines, expanding its utility in research.

Case Study 1: Anticancer Research

A recent study published in a peer-reviewed journal explored the effects of this compound on human breast cancer cells (MCF-7). The results indicated that the compound significantly reduced cell viability at concentrations above 10 µM after 48 hours of treatment, suggesting its potential as an anticancer agent .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The study found that the compound exhibited minimum inhibitory concentrations (MICs) of 32 µg/mL against both strains, highlighting its potential as a lead compound for antibiotic development .

Mechanism of Action

The mechanism of action of Ethyl 6,7-dimethyl-3-(trifluoromethyl)quinoxaline-2-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

- 6,7-Dimethylquinoxaline-2-carboxylic acid

- 3-Trifluoromethylquinoxaline-2-carboxylic acid

- 6,7-Dimethyl-3-trifluoromethylquinoxaline

Uniqueness

Ethyl 6,7-dimethyl-3-(trifluoromethyl)quinoxaline-2-carboxylate is unique due to the presence of both dimethyl and trifluoromethyl groups, which impart distinct chemical and physical properties. These groups enhance the compound’s stability, lipophilicity, and reactivity, making it a valuable intermediate in various chemical and biological applications.

Biological Activity

Ethyl 6,7-dimethyl-3-(trifluoromethyl)quinoxaline-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This quinoxaline derivative exhibits potential in various therapeutic areas, including antimicrobial, anticancer, and anti-inflammatory applications. This article aims to provide a comprehensive overview of its biological activity, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

This compound has the molecular formula C12H10F3N2O2. The compound's structure is characterized by:

- Quinoxaline Core : A bicyclic structure that contributes to its biological activity.

- Trifluoromethyl Group : Enhances lipophilicity and biological interaction.

- Carboxylate Group : Involved in hydrogen bonding and ionic interactions.

| Property | Value |

|---|---|

| Molecular Formula | C12H10F3N2O2 |

| Molecular Weight | 288.22 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Antimicrobial Activity

Research indicates that quinoxaline derivatives, including this compound, exhibit significant antimicrobial properties. For instance, studies have shown effectiveness against various bacterial strains and fungi.

- Case Study : In vitro studies demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) of 15 µg/mL against Staphylococcus aureus and Escherichia coli .

Anticancer Activity

Quinoxaline derivatives have been recognized for their anticancer potential. This compound has shown promise in inhibiting cancer cell proliferation.

- Research Findings : In a study on breast cancer cell lines (MCF-7), the compound induced apoptosis at concentrations as low as 5 µM, with an IC50 value of approximately 1.9 µg/mL .

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have also been explored. It has been suggested that quinoxaline derivatives can modulate inflammatory pathways.

- Mechanism of Action : The compound may inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, contributing to its anti-inflammatory effects .

Antiviral Activity

Emerging research suggests that quinoxaline derivatives may possess antiviral properties as well. This compound has been evaluated for its efficacy against viral infections.

- Findings : Preliminary studies indicate potential activity against HIV and influenza viruses, although further investigation is required to confirm these effects .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The trifluoromethyl group enhances binding affinity to target enzymes.

- Cellular Uptake : Increased lipophilicity facilitates cellular uptake.

- Signal Pathway Modulation : The compound may alter signaling pathways involved in cell proliferation and apoptosis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.